(Z)-N-Benzyl-2-(9H-purin-6-yl)ethenamine

Stereochemistry Geometric isomerism Pharmacophore geometry

Early-stage purine research often defaults to cost-driven scaffolds like 6-benzylaminopurine, inadvertently altering key SAR parameters. This compound preserves the critical N⁶-benzyl topology, locked (Z)-vinyl geometry, and free N9-H position, making it a faithful, procurement-ready analog for focused library design. - ≥97% purity supports direct use in radioligand binding displacement assays without further purification. - Retains free N9-H, essential for probing PNP active-site hydrogen-bond interactions, a feature lost in N9-alkylated comparators. - The rigid (Z)-vinyl linker provides a single, well-defined exit vector for fragment growth, enabling precise kinome selectivity profiling.

Molecular Formula C14H13N5
Molecular Weight 251.29 g/mol
Cat. No. B11862609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-Benzyl-2-(9H-purin-6-yl)ethenamine
Molecular FormulaC14H13N5
Molecular Weight251.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC=CC2=C3C(=NC=N2)N=CN3
InChIInChI=1S/C14H13N5/c1-2-4-11(5-3-1)8-15-7-6-12-13-14(18-9-16-12)19-10-17-13/h1-7,9-10,15H,8H2,(H,16,17,18,19)/b7-6-
InChIKeyKAPPLQKITVMBSY-SREVYHEPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-N-Benzyl-2-(9H-purin-6-yl)ethenamine Product Overview


(Z)-N-Benzyl-2-(9H-purin-6-yl)ethenamine (CAS 920503-90-8) is a synthetic, small-molecule purine derivative (C₁₄H₁₃N₅; MW 251.29 g/mol) that integrates three pharmacologically relevant structural modules: a 9H-purine core, a C6-vinyl linker, and an N-benzyl substituent with defined (Z)-stereochemistry . The compound is commercially catalogued as a research chemical and screening library constituent . Published primary data on its target engagement, selectivity, or in vivo pharmacology are extremely sparse [1]; consequently, its differentiation must be inferred from well-established structure–activity relationship (SAR) principles governing purine recognition, regional isomerism, and linker geometry rather than direct head-to-head biological comparisons.

Why (Z)-N-Benzyl-2-(9H-purin-6-yl)ethenamine Cannot Be Replaced


Procurement decisions in early-stage purine research frequently default to cost-driven 6-benzylaminopurine or 6-chloropurine scaffolds based solely on core reactivity. For (Z)-N-Benzyl-2-(9H-purin-6-yl)ethenamine, this practice introduces three simultaneous—and often irreversible—variables that preclude faithful SAR preservation: (i) loss of the C6 vinyl spacer alters the distance, angular trajectory, and conformational flexibility of the benzyl pharmacophore relative to the purine plane, which directly impacts adenine-pocket complementarity and hinge-binding geometries [1]; (ii) isomerization from the (Z)- to the (E)-configuration or elimination of the double bond altogether reorients the N-benzyl vector relative to the purine N1/N3 hydrogen-bonding edge, changing target recognition patterns [2]; and (iii) regional migration of the benzyl group from the exocyclic C6-nitrogen (N⁶-linked) to the N9 ring nitrogen (9-benzyl substitution) converts an adenosine-mimetic topology into a cytokinin or Nek2-inhibitor topology with entirely different biological readouts [3]. The evidence below quantifies these structural differentiators and establishes why interchangeability is not supported.

(Z)-N-Benzyl-2-(9H-purin-6-yl)ethenamine: Differentiation Evidence


Z-Stereochemical Configuration vs. (E)-Isomer

The compound is specified as the (Z)-isomer, placing the benzylamino substituent and the purine C6 on the same side of the vinyl double bond . This geometry is architecturally distinct from the (E)-configured analog, (E)-N,N-Diethyl-2-(9H-purin-6-yl)ethenamine (CAS 920503-88-4; MW 217.27), where the substituents adopt an extended trans arrangement . In published tautomerism and E/Z equilibration studies on α-(aminomethylene)purine-6-acetonitriles, the (Z)-isomer consistently exhibits different populations and interconversion barriers compared to the (E)-isomer under identical protic and aprotic solvent conditions (²⁵°C, ¹H NMR-monitored equilibration) [1]. The (Z)-configuration is expected to present a bent N-benzyl trajectory that contrasts with the extended vector of the (E)-form, which has direct consequences for adenine-pocket shape complementarity as demonstrated in purine kinase and GPCR co-crystal structures [2].

Stereochemistry Geometric isomerism Pharmacophore geometry

C6-Vinyl Rigid Linker vs. Flexible BAP Spacer

The target compound incorporates a C6-vinyl (ethenamine) linker that connects the benzylamino group to the purine C6 via an sp²-hybridized double bond, resulting in restricted rotation and a fixed planar or near-planar geometry . In contrast, the widely used cytokinin 6-benzylaminopurine (BAP; CAS 1214-39-7; MW 225.25) employs a fully rotatable aminomethylene (–NH–CH₂–) linker [1]. Conformational analysis of BAP demonstrates that the NH–CH₂ bond samples multiple rotameric states in solution, with the 'active conformation' requiring a specific antiperiplanar orientation of the benzyl group relative to the purine ring [2]. The vinyl linker of the target compound eliminates this conformational ambiguity: quantum mechanical calculations on analogous 6-vinylpurines indicate a rotational barrier >40 kJ/mol around the C6–vinyl bond, effectively locking the benzylamino substituent into a single low-energy conformation [3]. This pre-organization can translate into reduced entropic penalty upon target binding, a principle exploited in rigidified adenosine receptor and kinase inhibitors.

Linker rigidity Conformational restriction Ligand efficiency

N⁶-Benzyl vs. 9-Benzyl Purine Regioisomerism

The target compound carries the benzyl group on the exocyclic C6-nitrogen (N⁶-linked), generating a topology consistent with the N⁶-benzyladenosine pharmacophore that defines potent and selective A₃ adenosine receptor (AR) ligands . The structurally related compound 9-benzyl-6-vinyl-9H-purine (CAS 160516-02-9; C₁₄H₁₂N₄; MW 236.27) differs solely in the position of benzyl attachment: the benzyl substituent is installed at the N9 ring nitrogen rather than the exocyclic C6-nitrogen . This regioisomer shift fundamentally alters biological recognition: N⁶-benzyl purines engage the A₃ AR orthosteric site, with SAR studies reporting sub-nanomolar Kᵢ values (e.g., N⁶-(3-chlorobenzyl)purine riboside, Kᵢ = 1.66 nM at human A₃ AR) [1], whereas 9-benzyl-6-substituted purines have been characterized primarily as Nek2 kinase covalent inhibitors (IC₅₀ = 150 nM for 6-ethynylphenyl-7H-purin-2-amine) [2] and antimycobacterial agents [3]. The target compound's N⁶-benzyl topology thus directs it toward the adenosine receptor and related purinergic target space, a distinct biological address from 9-benzyl-substituted analogs.

N6-substitution Adenosine receptor Regioisomerism Pharmacophore mapping

9H-Tautomer: N9-H Donor vs. N9-Alkylated Analogs

The compound is defined as the 9H-tautomer with an unsubstituted N9 position, preserving a free N9–H hydrogen-bond donor . This is in contrast to related building blocks such as (Z)-2-(9-Benzyl-9H-purin-6-yl)-N-methylethenamine (MW 230.28; C₁₃H₁₄N₄), which bears a benzyl substituent at N9, eliminating the N9–H donor and adding steric bulk at the purine imidazole edge . In purine nucleoside phosphorylase (PNP) inhibitor design, the presence of a free N9–H has been shown to contribute critically to binding affinity: 9-deazapurine analogs (C9 carbon substitution, no N9–H) generally exhibit altered hydrogen-bonding patterns and reduced inhibitory potency compared to their 9H counterparts [1]. While direct PNP inhibition data for this compound are not available, the structural precedent—combined with the established role of the N9–H in anchoring purine ligands within adenine-recognition pockets of kinases, GPCRs, and metabolic enzymes [2]—indicates that N9-alkylation would be expected to abrogate interactions that depend on N9 hydrogen-bond donation.

Purine tautomerism N9-substitution Hydrogen-bond donor Enzyme active site

Higher Purity Specification vs. Standard Grade

The compound is commercially supplied at a certified purity of ≥97% (catalog CM230562) under ISO-compliant quality systems suitable for pharmaceutical R&D and quality control applications . In comparison, the (E)-configured analog (E)-N,N-Diethyl-2-(9H-purin-6-yl)ethenamine (CAS 920503-88-4) is listed with a typical purity specification of 95% , and (E)-N,N-Dimethyl-2-(9H-purin-6-yl)ethenamine (CAS 920503-89-5) is similarly catalogued at 95% purity . The 97% specification reduces the maximum total impurity burden from 5% to 3%—a 40% relative reduction in allowable contaminants—which is particularly consequential when the compound is used as a key intermediate in multi-step synthesis where impurity propagation can exponentially degrade final product purity [1].

Chemical purity Quality specification Procurement standard

Application Scenarios for (Z)-N-Benzyl-2-(9H-purin-6-yl)ethenamine


Adenosine A₃ Receptor Antagonist Screening Libraries

The N⁶-benzyl topology, locked (Z)-vinyl geometry, and free N9–H position align directly with the established pharmacophore for A₃ adenosine receptor ligands [1]. Medicinal chemistry teams constructing focused A₃ AR screening decks can deploy this compound as a rigidified analog of flexible N⁶-benzyladenosine leads, where the vinyl linker reduces conformational entropy and may improve binding enthalpy relative to freely rotating aminomethylene-linked counterparts. The ≥97% purity specification supports its direct use in radioligand binding displacement assays without additional purification.

Purine Nucleoside Phosphorylase (PNP) Inhibitor Scaffold Exploration

PNP active sites accommodate 9H-purines through N9–H hydrogen-bond interactions that are lost upon N9-alkylation [2]. This compound retains the critical free N9–H while introducing a vinyl-linked N-benzyl substituent that can probe an extended hydrophobic pocket adjacent to the purine-binding cleft. Investigators exploring non-nucleoside PNP inhibitors for T-cell-selective immunosuppression can use this scaffold to decouple N9-substitution effects (absent here) from C6-substituent SAR, a design constraint not met by 9-benzyl-substituted comparators such as 9-benzyl-6-vinyl-9H-purine.

Kinase Hinge-Binder Fragment Elaboration with Defined Exit Vector

The rigid vinyl spacer fixes the trajectory of the benzyl group relative to the purine hinge-binding motif, providing a single, well-defined exit vector for fragment growth toward solvent-exposed or selectivity pockets [3]. In kinase inhibitor design—where minor changes in the vector angle between hinge binder and hydrophobic pocket substituent dramatically affect selectivity across the kinome—this compound serves as a procurement-ready, geometrically constrained building block. Its (Z)-configuration places the benzyl group in a folded-back orientation that may access back-pocket regions inaccessible to the extended (E)-isomer.

Chemical Biology Probe Development for Purinergic Signaling Pathways

The combination of a purine core, vinyl electrophile, and secondary amine provides orthogonal chemical handles for further functionalization: the purine N9 can be alkylated to modulate tautomer-dependent recognition, the vinyl group can participate in conjugate addition chemistry for covalent probe design, and the secondary benzylamine can be acylated or sulfonylated to introduce reporter tags or affinity handles [4]. This multi-functional reactivity distinguishes the compound from simpler 6-monosubstituted purines and supports its role as a versatile intermediate in chemical biology tool compound synthesis.

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